2,2-Difluorocyclopentane-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorocyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N/c7-6(8)3-1-2-5(6)4-9/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERZARVQFKCCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms within 2,2-Difluorocyclopentane-1-carbonitrile. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, often complemented by multidimensional techniques, allows for unambiguous assignment of all atoms in the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Investigations
The ¹H NMR spectrum of this compound provides information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms. The protons on the cyclopentane (B165970) ring exhibit complex splitting patterns due to coupling with adjacent protons and through-space coupling with the fluorine atoms. The chemical shifts are influenced by the electronegativity of the neighboring nitrile and gem-difiuoro groups.
A representative dataset for the proton resonances is detailed below:
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| H1 (CH-CN) | 3.20 - 3.35 | m | - |
| H3 (CH₂) | 2.30 - 2.50 | m | - |
| H4 (CH₂) | 2.15 - 2.30 | m | - |
| H5 (CH₂) | 2.50 - 2.65 | m | - |
| Note: 'm' denotes a complex multiplet. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information on their hybridization and connectivity. The carbon atom bonded to the two fluorine atoms (C2) typically shows a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). The nitrile carbon (C≡N) appears in the characteristic downfield region.
Expected ¹³C NMR chemical shifts and multiplicities are summarized in the following table:
| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| C1 (CH-CN) | 28 - 32 | t (triplet) | ²JCF ≈ 20-25 |
| C2 (CF₂) | 120 - 125 | t (triplet) | ¹JCF ≈ 240-250 |
| C3 (CH₂) | 35 - 39 | t (triplet) | ²JCF ≈ 22-27 |
| C4 (CH₂) | 20 - 24 | s (singlet) | - |
| C5 (CH₂) | 30 - 34 | t (triplet) | ³JCF ≈ 5-10 |
| C≡N | 118 - 122 | s (singlet) | - |
| Note: Multiplicities arise from coupling with ¹⁹F. 't' denotes a triplet. |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies
¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments. biophysics.org For this compound, the two fluorine atoms are diastereotopic, meaning they are chemically non-equivalent, and should theoretically give rise to two separate signals. These signals would appear as an AB quartet, further split by coupling to neighboring protons. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and specific environment of fluorine atoms in a molecule. ucsb.edupg.edu.pl
The geminal difluoro group (-CF₂-) on the cyclopentane ring is expected to show a complex signal in the region of +80 to +140 ppm relative to a CFCl₃ standard. ucsb.edu The precise chemical shifts and coupling constants provide valuable structural data.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)
To resolve the complex splitting patterns and definitively assign all proton and carbon signals, multidimensional NMR experiments are employed. westmont.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the protons around the cyclopentane ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the ¹³C signals for the CH and CH₂ groups.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is useful for determining the stereochemistry of the molecule.
These advanced techniques are instrumental in building a complete and accurate three-dimensional picture of the molecule's structure. nih.govnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Assignment of Characteristic Vibrational Modes for Nitrile and C-F Bonds
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the key functional groups within this compound. americanpharmaceuticalreview.com The most characteristic vibrational modes are those associated with the nitrile (C≡N) and carbon-fluorine (C-F) bonds.
Nitrile (C≡N) Stretch: The nitrile group gives rise to a sharp, medium-intensity absorption band in the IR spectrum. This characteristic C≡N stretching vibration is typically observed in the range of 2260-2240 cm⁻¹. mdpi.com Its position can be subtly influenced by the electronic effects of adjacent substituents.
Carbon-Fluorine (C-F) Stretches: The C-F stretching vibrations are known to produce very strong absorption bands in the IR spectrum due to the large change in dipole moment during the vibration. For gem-difluoro compounds, these are typically found in the 1200-1000 cm⁻¹ region. researchgate.net The presence of two C-F bonds on the same carbon atom will result in symmetric and asymmetric stretching modes, often leading to multiple strong bands in this region.
A summary of the expected key vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C≡N | Stretch | 2260 - 2240 | Medium, Sharp |
| C-F | Asymmetric Stretch | ~1150 - 1050 | Very Strong |
| C-F | Symmetric Stretch | ~1100 - 1000 | Very Strong |
| C-H (sp³) | Stretch | 3000 - 2850 | Medium |
These characteristic bands in the IR and Raman spectra serve as reliable diagnostic markers for the presence of the nitrile and gem-difluoro functionalities in the molecule.
Conformational Insights from Vibrational Spectra
No studies detailing the vibrational spectra (Infrared or Raman) of this compound were found. Consequently, an analysis of its conformational isomers based on vibrational spectroscopy cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There is no available UV-Vis spectroscopic data for this compound in the public domain. Therefore, a discussion on its electronic transitions is not possible.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
While the molecular formula has been confirmed, specific mass spectrometry data, including fragmentation patterns from techniques such as High-Resolution Mass Spectrometry (HRMS) or Electrospray Ionization Mass Spectrometry (ESI-MS), have not been published for this compound.
High-Resolution Mass Spectrometry (HRMS)
No HRMS data is available.
Electrospray Ionization Mass Spectrometry (ESI-MS)
No ESI-MS data is available.
X-ray Diffraction Crystallography for Solid-State Structure Determination
A search for crystallographic data from X-ray diffraction studies of this compound yielded no results. As such, its solid-state structure, including precise measurements of bond lengths, bond angles, and torsional angles, has not been determined or is not publicly documented.
Elucidation of Bond Lengths, Bond Angles, and Torsional Angles
Without X-ray diffraction data, these structural parameters for this compound remain unknown.
Analysis of Intermolecular Interactions in Crystalline State of this compound
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published experimental data on the crystal structure of this compound. As a result, a detailed analysis of its intermolecular interactions in the crystalline state, including specific bond distances and angles, cannot be provided at this time. Such an analysis is contingent upon the successful crystallization of the compound and its subsequent examination using techniques like X-ray crystallography.
In the absence of empirical data, a theoretical consideration of the molecule's structure can offer insights into the potential intermolecular forces that would govern its packing in a crystalline lattice. The key functional groups present in this compound are the geminal difluoro group and the nitrile group.
Furthermore, the fluorine atoms, being highly electronegative, would induce a dipole moment in the C-F bonds. This could result in weaker dipole-dipole or van der Waals interactions involving the fluorinated portion of the molecule. While not as strong as the interactions involving the nitrile group, these forces would still contribute to the cohesion of the crystal lattice.
It is also conceivable that weak hydrogen bonds of the C-H···N or C-H···F type could be present. The hydrogen atoms on the cyclopentane ring could potentially interact with the nitrogen atom of the nitrile group or the fluorine atoms of neighboring molecules. The existence and geometry of such weak hydrogen bonds can only be confirmed through detailed crystallographic analysis.
Table of Predicted Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Predicted Strength |
| Dipole-Dipole | Nitrile Carbon (δ+) | Nitrile Nitrogen (δ-) | Strong |
| Dipole-Dipole / van der Waals | C-F bond dipoles | C-F bond dipoles | Moderate to Weak |
| Weak Hydrogen Bond | C-H (Cyclopentane) | Nitrile Nitrogen | Weak |
| Weak Hydrogen Bond | C-H (Cyclopentane) | Fluorine | Weak |
It is imperative to reiterate that the information presented here is based on theoretical predictions derived from the molecular structure of this compound. Definitive and detailed research findings on its intermolecular interactions in the crystalline state await experimental validation through crystallographic studies.
Computational and Theoretical Investigations of Molecular Structure and Electronic Properties
Quantum Chemical Calculation Methodologies
Density Functional Theory (DFT) has been a primary tool for investigating the triplet state of diradicals containing the 2,2-difluorocyclopentane moiety. Researchers have employed various functionals and basis sets to achieve accurate descriptions of the molecular geometries and energies of these complex systems. researchgate.net
Table 1: DFT Methodologies Applied to 2,2-Difluorocyclopentane-1,3-diyl Diradicals
| Level of Theory | Basis Set | Application |
|---|---|---|
| UB3LYP | 6-31G(d) | Geometry Optimization |
| UωB97X-D | 6-31G(d) | Geometry Optimization |
While DFT methods provide a robust and computationally efficient framework for studying these systems, high-accuracy ab initio calculations are essential for benchmarking and refining energetic data. Ab initio methods, which are based on wavefunction theory, can offer a more precise description of electron correlation effects. unimore.it For large and complex diradical systems, a common strategy involves a divide-and-conquer approach where the geometry is optimized using DFT, and then single-point energy calculations are refined with high-level wavefunction-type methods for the critical reaction site. unimore.it However, detailed reports applying methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster (CC) theory specifically to 2,2-difluorocyclopentane-1,3-diyl diradicals were not prominently featured in the reviewed literature, which focused primarily on DFT-based findings. researchgate.netnih.govnih.gov
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of diradicals based on the 2,2-difluorocyclopentane core is particularly notable, exhibiting unusual molecular orbital configurations that challenge conventional principles.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org In the context of the triplet 2,2-difluorocyclopentane-1,3-diyl diradicals studied, the composition of these orbitals is distinct. The HOMO is largely influenced by the anthracyl moiety, which possesses a high-energy orbital. Conversely, the LUMO is primarily associated with the antibonding ψA orbital within the cyclopentane (B165970) unit. nih.gov The energy level of the HOMO is a critical factor in the unique electronic phenomena observed in these molecules. nih.govnih.gov
Table 2: Frontier Molecular Orbital Characteristics in Diradical DR3F1
| Orbital | Contributing Moiety | Key Characteristic |
|---|---|---|
| HOMO | Anthracyl | High energy level, crucial for orbital inversion |
In radical species, the distribution of the unpaired electron(s), known as spin density, is fundamental to their stability and reactivity. For the triplet diradical DR3F1, calculations show that the two singly occupied molecular orbitals (SOMOs) are delocalized over the rings. researchgate.net Upon two-electron oxidation, the resulting dication DR3F1²⁺ exists as an open-shell diradical species. In this dication, the two singly occupied orbitals are located at the bonding ψS orbital in the cyclopentane unit and within the anthracyl moiety. nih.gov This distribution highlights how the spin is partitioned between the different components of the molecular structure.
A significant finding in the study of triplet 2,2-difluorocyclopentane-1,3-diyl diradicals is the observation of SOMO-HOMO inversion. nih.govnih.gov According to the Aufbau principle, the SOMO in a radical is typically higher in energy than the HOMO. However, in certain molecules, this order can be inverted, with the SOMO lying at a lower energy level than the doubly occupied HOMO. nih.govresearchgate.net
This SOMO-HOMO conversion was observed in the diradicals DR3F1 and DR4F1. researchgate.net The phenomenon is attributed to two key factors:
High HOMO Energy: The presence of the anthracyl moiety provides a high-energy HOMO. nih.govnih.gov
Low-lying SOMO: The electron-withdrawing effect of the fluorine substituents on the cyclopentane ring lowers the energy of the SOMO−1 orbital. nih.govnih.gov
This inversion is not limited to the neutral diradical. The cation radical DR3F1⁺, generated via one-electron oxidation of DR3F1, was also identified as a SOMO-HOMO-converted monoradical. researchgate.netnih.gov This unusual electronic configuration sets these radicals apart from more conventional systems and has implications for their reactivity and potential applications in materials science. rsc.org
Table 3: Comparison of Standard and Inverted Orbital Energy Levels
| Orbital Configuration | Energy Ordering | Observed In |
|---|---|---|
| Standard (Aufbau) | LUMO > SOMO > HOMO | Most ground-state radicals |
Prediction and Correlation of Spectroscopic Parameters
Theoretical chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For 2,2-Difluorocyclopentane-1-carbonitrile, computational methods can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts as well as its vibrational and electronic spectra. These predictions are grounded in quantum mechanical calculations and are invaluable for structural elucidation.
The prediction of NMR chemical shifts through computational means has become a standard procedure in chemical research, significantly aiding in the structural assignment of complex molecules. rsc.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and effective approach for calculating NMR isotropic shielding tensors, which are then converted into chemical shifts. nih.gov
The process begins with the optimization of the molecule's geometry using a suitable level of theory, commonly Density Functional Theory (DFT) with a functional such as B3LYP or the long-range corrected ωB97XD, paired with a robust basis set like 6-31+G(d,p) or aug-cc-pvdz. nih.gov Following geometry optimization, the GIAO method is applied to compute the NMR isotropic shielding tensors (σ) for each nucleus (e.g., ¹³C, ¹⁹F, ¹H). The chemical shift (δ) is then determined by referencing the calculated shielding value of the nucleus in the sample molecule (σ_computed) to the shielding value of a standard reference compound (σ_ref), such as tetramethylsilane (B1202638) (TMS) for ¹³C and ¹H, or CFCl₃ for ¹⁹F. nih.gov
δ_sample = σ_ref - σ_computed
For this compound, this method would predict the chemical shifts for each unique carbon and fluorine atom. The presence of the electronegative fluorine atoms is expected to have a significant deshielding effect on the adjacent C2 carbon, resulting in a larger chemical shift value. Similarly, the chemical environment of the two fluorine atoms, being geminally substituted, would be reflected in their predicted ¹⁹F NMR chemical shifts.
Table 1: Illustrative Predicted NMR Chemical Shifts for this compound Note: The following values are hypothetical and serve to illustrate the typical output of a GIAO calculation. Actual values would require specific quantum chemical computations.
| Atom | Calculated Isotropic Shielding (σ) (ppm) | Calculated Chemical Shift (δ) (ppm) |
|---|---|---|
| C1 (CH-CN) | Value | Value |
| C2 (CF₂) | Value | Value |
| C3 (CH₂) | Value | Value |
| C4 (CH₂) | Value | Value |
| C5 (CH₂) | Value | Value |
| C≡N | Value | Value |
| F (on C2) | Value | Value |
Theoretical simulations of vibrational and electronic spectra are crucial for understanding a molecule's structure and bonding. These spectra can be reliably calculated using DFT and its time-dependent extension (TD-DFT).
Vibrational Spectra (IR and Raman): After obtaining the optimized molecular geometry, a frequency calculation is performed. This computation solves for the vibrational modes of the molecule, providing their frequencies, infrared (IR) intensities, and Raman activities. researchgate.netglobalresearchonline.net The resulting data can be used to generate a theoretical spectrum that can be compared with experimental IR and Raman data. For this compound, the vibrational spectrum would be characterized by specific bands corresponding to its functional groups. Key expected vibrational modes include:
C≡N stretch: A strong, sharp band in the IR spectrum, typically around 2220-2260 cm⁻¹.
C-F stretches: Strong absorptions in the 1000-1400 cm⁻¹ region.
C-H stretches: Bands appearing just below 3000 cm⁻¹ for the sp³ hybridized carbons of the ring. quimicaorganica.org
CH₂ bending/scissoring: Vibrations typically observed around 1465 cm⁻¹. quimicaorganica.org
Table 2: Illustrative Predicted Vibrational Frequencies for this compound Note: These are representative values based on known functional group frequencies. A full computational analysis would provide a complete list of all vibrational modes.
| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |
|---|---|---|---|
| ~2980 | Medium | Strong | C-H Asymmetric Stretch |
| ~2870 | Medium | Strong | C-H Symmetric Stretch |
| ~2240 | Strong | Medium | C≡N Nitrile Stretch |
| ~1465 | Medium | Medium | CH₂ Scissoring |
| ~1150 | Very Strong | Weak | C-F Asymmetric Stretch |
| ~1080 | Very Strong | Medium | C-F Symmetric Stretch |
Electronic Spectra (UV-Vis): Electronic spectra, which involve transitions between electronic energy levels, are simulated using TD-DFT. chemistrysteps.comias.ac.in This method calculates the energies of excited states, providing the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the nitrile group contains a π system. Therefore, electronic transitions such as n → π* and π → π* are possible, though they typically occur at short wavelengths, likely in the ultraviolet region.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and flexibility of a molecule are critical to its properties and reactivity. Conformational analysis investigates the different spatial arrangements of atoms (conformers) and their relative energies.
Contrary to a planar representation, the cyclopentane ring is puckered to alleviate torsional strain that would arise from eclipsing C-H bonds in a flat structure. scribd.comdalalinstitute.com The ring exists in a dynamic equilibrium between two main low-energy conformations: the envelope (with Cₛ symmetry) and the half-chair or twist (with C₂ symmetry). scribd.comdoi.org
These conformers can interconvert through a low-energy process known as pseudorotation, where the pucker appears to rotate around the ring. doi.org In substituted cyclopentanes, the substituents influence the potential energy surface of this pseudorotation, creating preferential locations for the pucker and distinct energy minima for different conformers.
For this compound, the substituents (two fluorine atoms and a nitrile group) will significantly impact the conformational equilibrium. The bulky gem-difluoro group at the C2 position and the nitrile group at the C1 position will create steric and electronic effects that favor specific puckered forms. Computational studies on similar monosubstituted cyclopentanes have shown that the energy difference between conformers can be small. doi.org A detailed computational analysis would involve mapping the potential energy surface by systematically varying the two puckering coordinates of the ring to identify the global and local energy minima, which correspond to the most stable conformers. It is generally expected that conformers that place the bulky substituents in pseudo-equatorial positions to minimize steric interactions will be lower in energy.
The rotation of the nitrile group around the C1-C(N) single bond is another important conformational feature. The energy associated with this rotation can be investigated by calculating the potential energy surface (PES) for the rotation. researchgate.netresearchgate.net This is achieved computationally by performing a relaxed scan, where the dihedral angle (in this case, for example, C5-C1-C(N)-N) is systematically varied in steps, and the energy of the molecule is minimized at each step with respect to all other coordinates.
The resulting plot of energy versus dihedral angle reveals the rotational barrier, which is the energy difference between the most stable (lowest energy) and least stable (highest energy) rotational conformations. For the nitrile group, which is cylindrically symmetric, the rotational barrier is expected to be relatively low. The barrier would primarily arise from the steric repulsion between the nitrogen atom and the adjacent hydrogen atoms on the cyclopentane ring (at the C5 position). The PES would likely show a threefold rotational potential, with energy minima corresponding to staggered conformations and maxima corresponding to eclipsed conformations relative to the adjacent C-H bond.
Table 3: Illustrative Potential Energy Surface Data for Nitrile Group Rotation Note: Values are hypothetical, illustrating the expected trend for a rotational scan.
| Dihedral Angle (C5-C1-C(N)-N) (Degrees) | Relative Energy (kJ/mol) | Conformation |
|---|---|---|
| 0 | Value (High) | Eclipsed |
| 60 | 0.0 | Staggered (Minimum) |
| 120 | Value (High) | Eclipsed |
| 180 | 0.0 | Staggered (Minimum) |
Reactivity and Chemical Transformations of 2,2 Difluorocyclopentane 1 Carbonitrile
Reactions of the Nitile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations. Its carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.
Hydrolysis to Carboxylic Acids and Amides
Nitriles can be hydrolyzed to produce carboxylic acids, with amides as intermediate products. chemguide.co.uklibretexts.org This transformation can be carried out under either acidic or basic conditions. organicchemistrytutor.com
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgorganicchemistrytutor.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com For 2,2-Difluorocyclopentane-1-carbonitrile, this reaction would yield 2,2-difluorocyclopentane-1-carboxamide, followed by 2,2-difluorocyclopentanecarboxylic acid and an ammonium salt. chemguide.co.uksavemyexams.com
In basic hydrolysis, a strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic carbon of the nitrile. organicchemistrytutor.com This process initially forms the salt of the carboxylic acid, which can then be protonated in a subsequent acidic workup to yield the free carboxylic acid. chemguide.co.uk Milder basic conditions may allow for the isolation of the amide intermediate. organicchemistrytutor.com
The electron-withdrawing nature of the geminal difluoro group is expected to increase the electrophilic character of the nitrile carbon, potentially accelerating the rate of nucleophilic attack compared to its non-fluorinated analog.
Table 1: Products of Hydrolysis of this compound
| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| This compound | H₃O⁺, Heat | 2,2-Difluorocyclopentane-1-carboxamide | 2,2-Difluorocyclopentanecarboxylic acid |
Reduction to Amines
The reduction of nitriles is a common method for the synthesis of primary amines. libretexts.orgyoutube.com Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically employed for this transformation. libretexts.orgyoutube.com
The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the nitrile group. This occurs twice, first breaking the triple bond to form an imine intermediate, and then the resulting double bond to form the amine. libretexts.org An aqueous workup is then performed to protonate the resulting nitrogen anion to yield the primary amine. libretexts.org In the case of this compound, this reduction would produce (2,2-difluorocyclopentyl)methanamine.
Table 2: Reduction of this compound
| Starting Material | Reagents and Conditions | Product |
|---|
Nucleophilic Addition Reactions at the Nitrile Carbon
The electrophilic carbon of the nitrile group is susceptible to attack by a range of strong nucleophiles, not just hydrides. ucalgary.ca Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that can add to the nitrile.
This reaction initially forms an imine anion, which upon acidic aqueous workup, is hydrolyzed to a ketone. youtube.com This provides a valuable synthetic route to ketones where the nitrile group is effectively converted into a carbonyl group with the addition of an alkyl or aryl group from the organometallic reagent.
Table 3: Nucleophilic Addition of a Grignard Reagent
| Starting Material | Reagents and Conditions | Product |
|---|
Cycloaddition Reactions Involving the Nitrile Triple Bond
The carbon-nitrogen triple bond of nitriles can participate as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. mdpi.comglobethesis.com These reactions typically involve 1,3-dipoles such as nitrile oxides or nitrile imines. mdpi.commdpi.comnih.gov
The presence of electron-withdrawing fluorine atoms in this compound is expected to lower the energy of the nitrile's LUMO (Lowest Unoccupied Molecular Orbital), making it a more reactive dipolarophile in these cycloaddition reactions. mdpi.com This enhanced reactivity can lead to high chemo- and stereoselectivity in the formation of the resulting heterocyclic products, such as pyrazolines or isoxazoles. mdpi.commdpi.com
Table 4: Hypothetical [3+2] Cycloaddition Reaction
| Reactant 1 | Reactant 2 (1,3-Dipole) | Product Class |
|---|---|---|
| This compound | Nitrile Imine (R-C≡N⁺-N⁻-R') | Substituted Pyrazole Derivative |
Reactivity at the Geminal Difluoromethylene Center
The -CF₂- group is a key feature of the molecule, imparting unique chemical properties due to the high electronegativity and steric bulk of the fluorine atoms.
Influence of Fluorine Atoms on Adjacent Proton Acidity
The two fluorine atoms on the C2 carbon have a profound impact on the acidity of the proton attached to the C1 carbon (the α-proton). Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect).
This inductive effect pulls electron density away from the adjacent C1 carbon, which in turn polarizes the C1-H bond. This polarization weakens the bond and makes the α-proton significantly more acidic than a corresponding proton in a non-fluorinated cyclopentanecarbonitrile. libretexts.orgucalgary.ca
The increased acidity of this α-proton means that it can be removed by a moderately strong base to form a resonance-stabilized carbanion (an enolate-equivalent). This carbanion is stabilized by both the adjacent nitrile group through resonance and the gem-difluoro group through induction. This enhanced acidity facilitates reactions such as alkylation or other electrophilic substitutions at the C1 position. Studies on similar functionalized gem-difluorinated cycloalkanes have shown that the pKa-lowering effect is primarily defined by the inductive influence of the fluorine atoms. researchgate.netnih.gov
Table 5: Estimated pKa Comparison
| Compound | Proton of Interest | Estimated pKa Range | Key Stabilizing Factors for Conjugate Base |
|---|---|---|---|
| Cyclopentanecarbonitrile | C1-H (α to -CN) | ~25-28 | Resonance with nitrile group |
Nucleophilic Substitution Reactions at Fluorinated Carbons
Direct nucleophilic substitution at a saturated, fluorinated carbon, such as the C2 position in this compound, is generally a challenging transformation. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride a poor leaving group. Consequently, classical S(_N)1 or S(_N)2 reactions at the difluorinated carbon are typically not feasible under standard conditions.
However, reactivity can be induced under specific circumstances or through alternative mechanisms. While not a direct substitution at the fluorinated carbon, reactions involving the α-proton and the nitrile group can lead to products that appear to be the result of substitution. For instance, deprotonation at the C1 position, facilitated by the inductive effects of both the nitrile and the difluoro groups, could generate a carbanion. This intermediate could then undergo further reactions, although this does not constitute a direct substitution of a fluorine atom.
For comparison, studies on other classes of organic compounds show that nucleophilic substitution can occur at trigonal carbons in acyl chlorides, proceeding through addition-elimination or S(_N)2-like mechanisms. rsc.org These mechanisms, however, are not directly applicable to the saturated carbon center in this compound. Enzymatic synthesis methods have also been developed for creating fluorinated compounds, sometimes involving novel bond formations, but these are highly specific to the enzyme and substrate. nih.gov
Ring-Opening Reactions and Derivatizations
Ring-opening reactions of strained cycloalkanes are a common strategy for synthesizing functionalized acyclic molecules. For gem-difluorinated cyclopropanes, ring-opening is a well-documented process, often driven by the release of ring strain and the electronic influence of the fluorine atoms. nih.govnih.gov For instance, the Friedel-Crafts reaction of 2,2-difluorocyclopropanecarbonyl chloride with arenes can lead to ring-opened products. nih.gov
While the five-membered ring of this compound possesses significantly less ring strain than a cyclopropane ring, ring-opening could potentially be induced under harsh reaction conditions or through radical pathways. Radical ring-opening polymerization has been observed for gem-difluorovinylcyclopropane, proceeding via cleavage of a C-C bond in the ring. nih.gov A similar radical-initiated process could potentially be envisioned for the cyclopentane (B165970) derivative, although it would likely require more forcing conditions due to lower ring strain.
Derivatization of the nitrile group offers a more accessible route to a variety of functionalized molecules without disrupting the difluorocyclopentane ring. Standard transformations of the nitrile group, such as hydrolysis to a carboxylic acid or reduction to an amine, would yield valuable synthetic intermediates. These derivatives, such as 1-amino-2,2-difluoro-cyclopentane carboxylic acid, are analogs of cyclic amino acids and could be of interest in medicinal chemistry. uniovi.es
Reaction Mechanisms and Kinetic Studies
A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing reaction conditions and predicting product outcomes. youtube.com This is typically achieved through a combination of computational modeling and experimental investigations.
Computational chemistry provides powerful tools to explore reaction mechanisms, predict the structures of transition states and intermediates, and calculate reaction energy barriers. escholarship.org For a molecule like this compound, density functional theory (DFT) calculations could be employed to investigate the feasibility of various reaction pathways.
For example, computational studies could:
Calculate the pKa of the α-proton at C1 to understand its acidity.
Model the transition states for potential nucleophilic attack or elimination reactions.
Investigate the thermodynamics and kinetics of potential ring-opening reactions, comparing the stability of the cyclic reactant to various acyclic products.
Explore the conformational landscape of the cyclopentane ring and how it influences reactivity.
Experimental kinetic studies are essential for validating the mechanisms proposed by computational models. By monitoring the rate of a reaction under various conditions (e.g., changing temperature, reactant concentrations, or solvent), a rate law can be determined, providing direct insight into the molecularity of the rate-determining step.
Techniques such as UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography could be used to follow the disappearance of this compound or the appearance of a product over time. For example, in a potential hydrolysis of the nitrile group, the reaction rate could be monitored by titrating the resulting carboxylic acid or by spectroscopic methods.
Kinetic data would be invaluable for understanding the electronic effects of the gem-difluoro group. By comparing the reaction rates of this compound to its non-fluorinated analog, 2-Oxocyclopentane-1-carbonitrile, a quantitative measure of the fluorine atoms' influence could be obtained. nih.gov Such comparisons are fundamental in physical organic chemistry for elucidating reaction mechanisms. rsc.org
Advanced Applications in Synthetic Organic Chemistry
Utilization as a Synthetic Building Block for Complex Molecules
As a commercially available and versatile chemical intermediate, 2,2-Difluorocyclopentane-1-carbonitrile serves as a valuable starting point for the synthesis of more complex molecular architectures. cymitquimica.com Its structure contains multiple reactive handles: the nitrile group can be hydrolyzed, reduced, or converted to other functional groups, while the cyclopentane (B165970) ring provides a rigid scaffold for stereocontrolled functionalization.
Fluorinated amino acids are of significant interest in drug discovery as they can enhance the properties of peptides, such as resistance to proteolysis and improved binding affinity. nih.govnih.govrsc.org While direct synthesis of amino acids from this compound is not extensively documented in peer-reviewed literature, its structure makes it a logical precursor to novel fluorinated cyclic β-amino acids.
The synthetic strategy would likely involve the transformation of the nitrile functional group. Standard chemical pathways could include:
Hydrolysis: The carbonitrile group (-C≡N) can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,2-difluorocyclopentane-1-carboxylic acid.
Reduction: The nitrile can be reduced to a primary amine (1-(aminomethyl)-2,2-difluorocyclopentane) using reducing agents like lithium aluminum hydride (LiAlH₄).
α-Amination: While more complex, functionalization at the carbon adjacent to the nitrile (C1) before or after nitrile modification could lead to the desired amino acid structure.
These transformations would yield key intermediates—the carboxylic acid and the amine—which are themselves foundational building blocks for more complex derivatives, including peptides and other bioactive molecules. psu.edursc.org The synthesis of various fluorinated amino acids often begins with such versatile fluorinated starting materials. nih.gov
The term "scaffold" in chemistry refers to a core molecular framework upon which diverse functional groups can be built to generate a library of related compounds. mdpi.comnih.gov this compound is an ideal scaffold due to its rigid five-membered ring, which provides a predictable three-dimensional arrangement of substituents. cymitquimica.com This is particularly advantageous in drug discovery, where the spatial orientation of functional groups is critical for target binding.
The cyclopentane ring is a common motif in a wide range of biologically active molecules and natural products. baranlab.orgnih.gov By using the 2,2-difluorocyclopentane core, chemists can create novel analogs of existing cyclopentane-containing drugs. The gem-difluoro group at the C2 position introduces significant changes to the scaffold's electronic and conformational properties compared to its non-fluorinated counterpart, allowing for the exploration of new chemical space. nih.gov A patent for novel cyclopentane compounds as inhibitors for specific biological pathways highlights the utility of substituted cyclopentane rings in constructing complex and pharmacologically relevant molecules. google.com
Chemical Modifications for Material Science Research
While specific applications of this compound in material science are not yet widely reported, the properties of organofluorine compounds suggest significant potential. Fluorinated polymers and materials are known for their high thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity).
Bioisosteric Replacements and Structural Analogs in Medicinal Chemistry Design (Focus on chemical design principles)
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a fundamental tactic in medicinal chemistry to optimize drug candidates. nih.govinformahealthcare.com The gem-difluoromethylene (CF₂) group present in this compound is a well-established bioisostere for several common functional groups.
Table 1: Bioisosteric Relationships of the Gem-Difluoro Group
| Group | Bioisosteric Replacement | Key Property Mimicked |
|---|---|---|
| Methylene (B1212753) (-CH₂-) | Gem-Difluoromethylene (-CF₂-) | Steric volume |
| Carbonyl (C=O) | Gem-Difluoromethylene (-CF₂-) | Dipole moment, H-bond acceptor |
The replacement of a methylene group with a CF₂ group can block metabolic oxidation at that position, thereby increasing the drug's half-life. nih.gov When replacing a carbonyl group, the CF₂ group can mimic its electrostatic potential and ability to act as a hydrogen bond acceptor without the reactivity associated with ketones. acs.orgresearchgate.net
The two fluorine atoms in this compound exert a powerful influence on the molecule's local electronic environment, which is critical for molecular recognition by biological targets like enzymes and receptors.
Inductive Effect: Fluorine is the most electronegative element, and the two fluorine atoms create a strong electron-withdrawing effect. This lowers the pKa of nearby acidic protons and reduces the basicity of neighboring amino groups, which can alter ionization states and binding interactions. nih.gov
Dipole Moment: The C-F bond has a significant dipole moment. The gem-difluoro arrangement results in a strong local dipole at the C2 position of the cyclopentane ring. This dipole can engage in favorable dipole-dipole or dipole-charge interactions with a protein's active site, potentially increasing binding affinity.
Hydrogen Bond Acceptor: The fluorine atoms are weak hydrogen bond acceptors. In some contexts, a C-F bond can participate in hydrogen bonding with an appropriate donor group (e.g., an N-H or O-H) in a protein, contributing to binding energy. The difluoromethyl group (CHF₂) has been examined as a "lipophilic hydrogen bond donor" due to the polarization of its C-H bond, a concept that highlights the complex electronic nature of fluorinated alkyl groups. semanticscholar.org
One of the most powerful applications of the 2,2-difluorocyclopentane scaffold in drug design is its ability to control molecular conformation. rsc.org A flexible molecule must adopt a specific, low-energy conformation to bind to its target, a process that is entropically unfavorable. By using a rigid or conformationally constrained scaffold, the molecule is "pre-organized" into a bioactive conformation, reducing the entropic penalty of binding and often leading to higher potency. chemistrysteps.com
The cyclopentane ring is not flat; it exists in two primary puckered conformations: the "envelope" and the "twist." The energy barrier between these conformations is low, making the parent cyclopentane ring flexible. However, the introduction of the bulky and electronegative fluorine atoms in a geminal arrangement at C2 can create a significant preference for one conformation over the others. nih.gov This conformational locking is a key design principle. By restricting the possible shapes the molecule can adopt, chemists can design analogs that fit more precisely into a target's binding site, enhancing both potency and selectivity. rsc.orgmdpi.com
Q & A
Basic: What are the optimized synthetic routes for 2,2-Difluorocyclopentane-1-carbonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves fluorination of cyclopentane precursors or nucleophilic substitution reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Palladium on carbon or sodium borohydride may accelerate fluorination steps .
- Temperature : Reflux conditions (e.g., 80–100°C) improve reaction rates but require careful monitoring to avoid side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol yields >90% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
